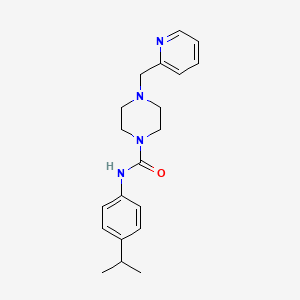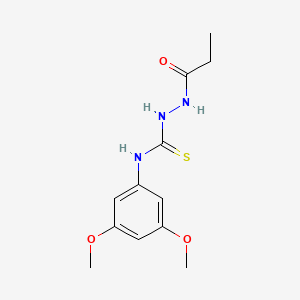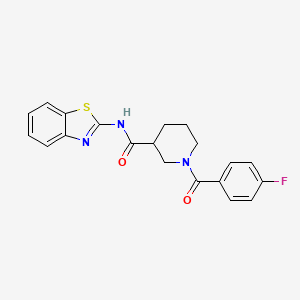
N-(4-isopropylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis AnalysisThe synthesis of related compounds typically involves multi-step chemical reactions starting from basic building blocks like amines and acids. For instance, a scalable and facile synthetic process was established for a Rho kinase inhibitor, a piperazine derivative, synthesized from 4-aminopyridine and N,N′-carbonyldiimidazole through acylation, deprotection, and salt formation, yielding the product with high purity and in significant overall yield (Wei et al., 2016). Such methodologies can potentially be adapted for the synthesis of "N-(4-isopropylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide."
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their interaction with biological targets. For example, the molecular interaction study of a piperazine antagonist revealed the importance of conformations and steric interactions with the receptor, suggesting that similar structural analyses would be essential for understanding the activity of "N-(4-isopropylphenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide" (Shim et al., 2002).
Applications De Recherche Scientifique
Molecular Interaction and Receptor Binding
- A study explored the molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. The research used conformational analysis and pharmacophore models to understand the compound's binding interactions (Shim et al., 2002).
Synthesis and Chemical Process Optimization
- Another study focused on the scalable and facile synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This research optimized the reaction conditions for the treatment of central nervous system disorders (Wei et al., 2016).
Neurotransmitter Release and Inhibition
- Research on diphenylbutylpiperazinepyridyl derivatives, including compounds similar to the query compound, revealed their potent inhibition on the uptake of neurotransmitters like serotonin, noradrenaline, and dopamine (Pettersson, 1995).
Antiinflammatory Activity
- A study synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and evaluated its anti-inflammatory activity. This is relevant as it explores the potential medical applications of compounds structurally related to the query (Rajasekaran et al., 1999).
Structure-Activity Relationships
- Research on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, including compounds similar to the query, offers insights into the therapeutic potential of these compounds (Lan et al., 1999).
Electrophysiological Studies
- Studies on constrained analogues of tocainide, including compounds like 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, provided insights into their role as skeletal muscle sodium channel blockers (Catalano et al., 2008).
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16(2)17-6-8-18(9-7-17)22-20(25)24-13-11-23(12-14-24)15-19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCHUITRZETSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)
![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)


![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)
![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)